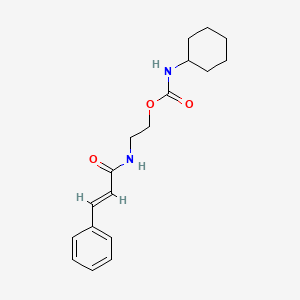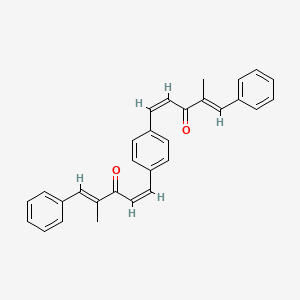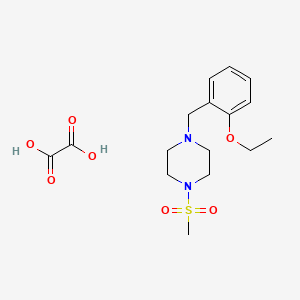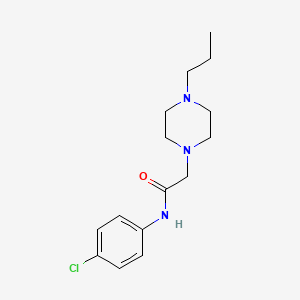
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol may have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to affect the levels of certain neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easier to handle and store. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol. One potential direction is to further investigate its potential use in the treatment of various diseases, particularly neurological diseases. Another direction is to explore its potential use in drug delivery systems and as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol is a chemical compound that has shown promising results in various fields of scientific research. Its relatively simple synthesis method and potential therapeutic effects make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol involves a multi-step process that includes the reaction of 2-ethyl-1-methyl-1H-imidazole-5-carbaldehyde and 4-methylbenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
(2-ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems and as a catalyst in chemical reactions.
Propiedades
IUPAC Name |
(2-ethyl-3-methylimidazol-4-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-4-19-21-14-18(22(19)3)20(23,16-8-6-5-7-9-16)17-12-10-15(2)11-13-17/h5-14,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHUBYPOVXLHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethyl-1-methyl-1H-imidazol-5-yl)(4-methylphenyl)phenylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)

![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)

![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)
![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5298996.png)
![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)
![6-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5299008.png)
